molecular formula C20H20ClN5O2S B11393688 N-(4-chlorophenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-chlorophenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11393688
M. Wt: 429.9 g/mol
InChI Key: XCIIBHDACBHOLU-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and thiadiazine rings in its structure makes it a promising candidate for various pharmacological studies.

Preparation Methods

The synthesis of N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate aryl halides under refluxing conditions in the presence of a base such as piperidine . The reaction is carried out in ethanol, and the product is obtained after purification. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound binds to the active sites of these proteins, disrupting their normal function and triggering cell death pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20ClN5O2S

Molecular Weight

429.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20ClN5O2S/c1-3-16-23-24-20-26(16)25-17(12-4-10-15(28-2)11-5-12)18(29-20)19(27)22-14-8-6-13(21)7-9-14/h4-11,17-18,25H,3H2,1-2H3,(H,22,27)

InChI Key

XCIIBHDACBHOLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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